1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a propanamido group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in the substituents attached to the ring.
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride: Another related compound with different functional groups.
Uniqueness: 1-Methyl-4-propionamido-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propanamido group and a carboxylic acid group on the pyrrole ring makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
175614-06-9 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.206 |
IUPAC Name |
1-methyl-4-(propanoylamino)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-8(12)10-6-4-7(9(13)14)11(2)5-6/h4-5H,3H2,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
DCSCIXUARPGNGH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CN(C(=C1)C(=O)O)C |
Synonyms |
1H-Pyrrole-2-carboxylicacid,1-methyl-4-[(1-oxopropyl)amino]-(9CI) |
Origin of Product |
United States |
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